molecular formula C9H15N3 B6207232 (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2728727-61-3

(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No. B6207232
CAS RN: 2728727-61-3
M. Wt: 165.2
InChI Key:
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Description

Pyrazines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . They are part of many biologically significant and industrially relevant compounds .


Synthesis Analysis

Pyrazines can be synthesized through various methods. For instance, imidazo[1,2-a]pyrazines can be synthesized through different synthetic methods and their reactivity can be illustrated through multifarious biological activity .


Molecular Structure Analysis

The molecular structure of pyrazines consists of a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. For instance, imidazo[1,2-a]pyrazines can act as a versatile scaffold in organic synthesis and drug development .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid with a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Mechanism of Action

The mechanism of action of pyrazines can vary depending on the specific compound and its biological target. Some pyrazines have shown antimicrobial and antioxidant activity .

Safety and Hazards

The safety and hazards of pyrazines can vary depending on the specific compound. Some pyrazines have shown antimicrobial and antioxidant activity, suggesting potential uses in medicine .

Future Directions

Future research on pyrazines could focus on developing new synthetic methods, exploring their reactivity, and investigating their potential biological applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves the condensation of 2,3-diaminopyrazine with 2,2-dimethylpropanal followed by cyclization and reduction steps.", "Starting Materials": [ "2,3-diaminopyrazine", "2,2-dimethylpropanal", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2,3-diaminopyrazine with 2,2-dimethylpropanal in the presence of acetic acid to form the intermediate imine.", "Step 2: Cyclization of the imine intermediate by heating with ethanol to form the pyrazolo[1,5-a]pyrazine ring.", "Step 3: Reduction of the pyrazolo[1,5-a]pyrazine ring with sodium borohydride to form the final product, (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine." ] }

CAS RN

2728727-61-3

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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